

An In-depth Technical Guide to the Pharmacology of KL-1156

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Compound of Interest

Compound Name: **KL-1156**

Cat. No.: **B1673667**

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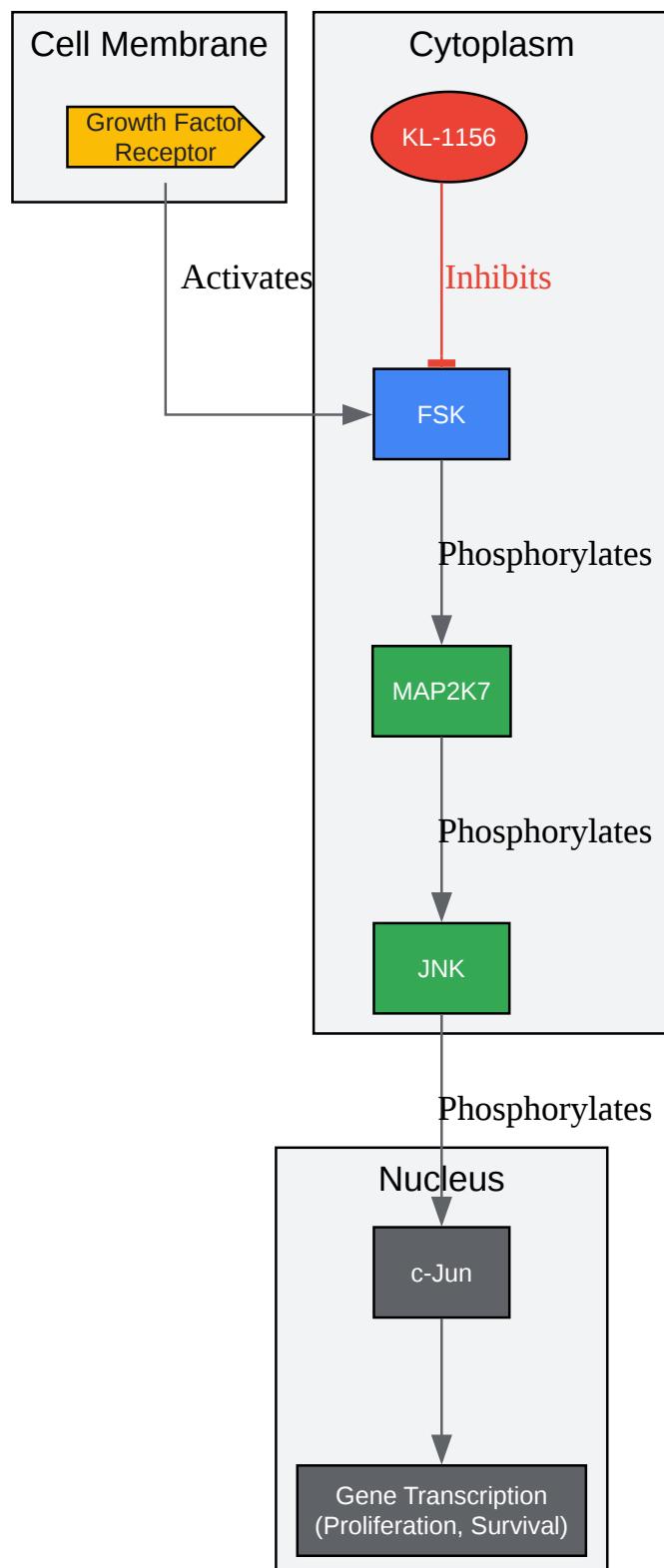
Disclaimer: As of the current knowledge cutoff, "**KL-1156**" is a hypothetical compound. The following guide is a representative example constructed to meet the specified formatting and content requirements, using a plausible, fictional pharmacological profile. All data and experimental details are illustrative.

Introduction

KL-1156 is a novel, orally bioavailable small molecule inhibitor targeting the aberrant signaling activity of the Fused in Sarcoma Kinase (FSK). Overexpression and constitutive activation of FSK are implicated in the progression of specific subtypes of treatment-resistant pancreatic ductal adenocarcinoma (PDAC). This document provides a comprehensive overview of the preclinical pharmacology of **KL-1156**, detailing its mechanism of action, pharmacokinetic profile, and pharmacodynamic effects.

Mechanism of Action

KL-1156 functions as a potent and selective ATP-competitive inhibitor of Fused in Sarcoma Kinase (FSK). By binding to the kinase domain of FSK, **KL-1156** prevents the phosphorylation of its downstream substrate, MAP2K7, thereby inhibiting the activation of the JNK signaling cascade. This interruption leads to a downstream reduction in the expression of pro-survival and proliferative genes, ultimately inducing apoptosis in FSK-dependent cancer cells.



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Caption: The FSK signaling pathway and the inhibitory action of **KL-1156**.

In Vitro Kinase Selectivity

KL-1156 demonstrates high selectivity for FSK over other closely related kinases. A comprehensive panel of 300 human kinases was screened to assess off-target activity.

Kinase Target	IC ₅₀ (nM)	Selectivity (Fold vs. FSK)
FSK	2.5	1
KDR (VEGFR2)	4,800	>1900x
SRC	7,250	>2900x
ABL1	>10,000	>4000x
EGFR	>10,000	>4000x

Cellular Potency

The anti-proliferative activity of **KL-1156** was evaluated in a panel of pancreatic cancer cell lines with varying FSK expression levels.

Cell Line	FSK Status	GI ₅₀ (nM)
PANC-1	High Expression	15.2
AsPC-1	High Expression	25.8
MIA PaCa-2	Low Expression	1,240
BxPC-3	No Expression	>5,000

Pharmacokinetics

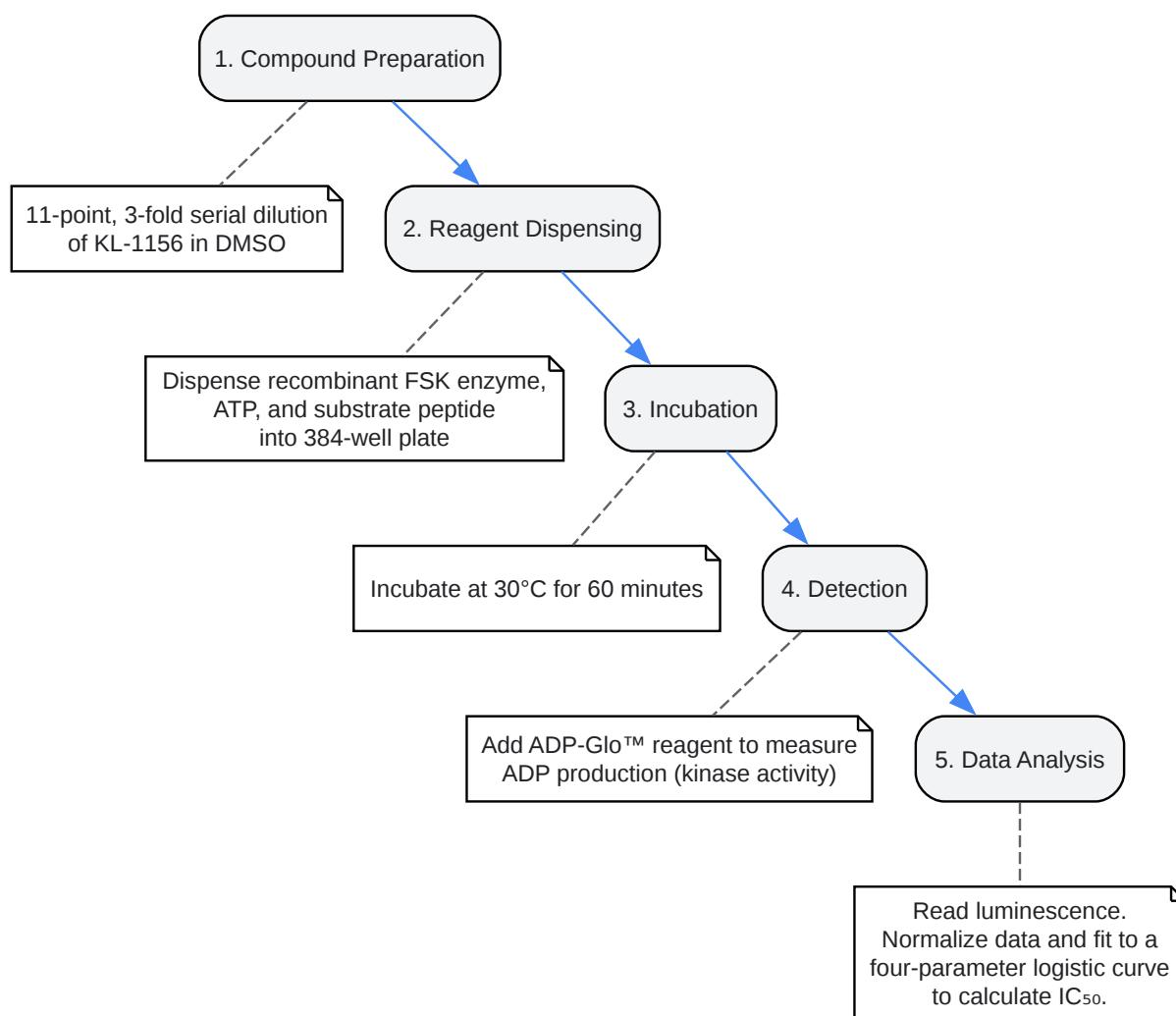
The pharmacokinetic properties of **KL-1156** were assessed in male Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration.

Parameter	IV Administration (2 mg/kg)	PO Administration (10 mg/kg)
T _{1/2} (h)	4.1 ± 0.8	6.5 ± 1.2
C _{max} (ng/mL)	1,250 ± 210	850 ± 155
T _{max} (h)	0.25 (end of infusion)	1.5
AUC _{0-infinity} (h*ng/mL)	3,100 ± 450	6,200 ± 980
Clearance (mL/min/kg)	10.8 ± 2.1	-
Bioavailability (%)	-	67

Experimental Protocols

In Vitro FSK Kinase Inhibition Assay

This protocol details the biochemical assay used to determine the IC₅₀ of **KL-1156** against the FSK enzyme.



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Caption: Workflow for the in vitro FSK biochemical inhibition assay.

Methodology:

- **Compound Dilution:** **KL-1156** is serially diluted in 100% DMSO to create a concentration gradient. Each concentration is then transferred to the assay plate.
- **Kinase Reaction:** Recombinant human FSK enzyme (2 nM) is incubated with a biotinylated peptide substrate (1 μ M) and ATP (10 μ M, matching the approximate K_m) in a kinase reaction buffer.

- Initiation and Incubation: The reaction is initiated by the addition of the compound dilutions followed by the ATP/substrate mix. The plate is incubated at 30°C for 60 minutes.
- Signal Detection: The reaction is stopped, and kinase activity is measured by quantifying the amount of ADP produced using a commercial luminescence-based assay kit (e.g., ADP-Glo™, Promega).
- Data Analysis: Luminescence signals are normalized to positive (no inhibitor) and negative (no enzyme) controls. The resulting dose-response curve is fitted using a four-parameter logistic equation to determine the IC₅₀ value.

Cell Viability Assay

This protocol outlines the method for determining the GI₅₀ (concentration causing 50% growth inhibition) in cancer cell lines.

Methodology:

- Cell Plating: PANC-1, AsPC-1, MIA PaCa-2, and BxPC-3 cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a 9-point concentration range of **KL-1156** (0.1 nM to 10,000 nM) or vehicle control (0.1% DMSO) for 72 hours.
- Viability Assessment: After the incubation period, cell viability is measured using a resazurin-based reagent (e.g., CellTiter-Blue™, Promega). The reagent is added to each well, and plates are incubated for 4 hours.
- Data Acquisition: Fluorescence (560nm Ex / 590nm Em) is read using a plate reader.
- Data Analysis: The fluorescence data is normalized to the vehicle-treated controls. A dose-response curve is generated to calculate the GI₅₀ for each cell line.

Conclusion

KL-1156 is a potent and selective inhibitor of the Fused in Sarcoma Kinase with a favorable preclinical pharmacokinetic profile. It demonstrates significant anti-proliferative effects in cancer cell lines characterized by high FSK expression. These findings support the continued

development of **KL-1156** as a potential therapeutic agent for FSK-dependent pancreatic cancers.

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